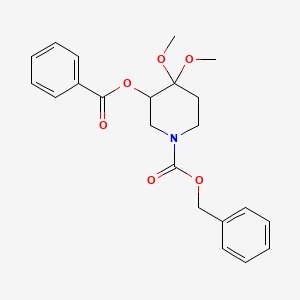

Benzyl 3-(benzoyloxy)-4,4-dimethoxypiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 3-(benzoyloxy)-4,4-dimethoxypiperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with benzoyloxy and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(benzoyloxy)-4,4-dimethoxypiperidine-1-carboxylate typically involves the esterification of 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form benzoyl derivatives.

Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, potentially converting it to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: Benzoyl derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Benzyl 3-(benzoyloxy)-4,4-dimethoxypiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(benzoyloxy)-4,4-dimethoxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. The dimethoxy groups may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Benzyl benzoate: Shares the benzyl and benzoyl groups but lacks the piperidine ring.

Benzoyl peroxide: Contains the benzoyl group but differs in its peroxide linkage.

Benzyl alcohol: Contains the benzyl group but lacks the benzoyloxy and piperidine components.

Uniqueness: Benzyl 3-(benzoyloxy)-4,4-dimethoxypiperidine-1-carboxylate is unique due to its combination of a piperidine ring with benzoyloxy and dimethoxy substituents, which confer specific chemical and biological properties not found in simpler benzyl or benzoyl compounds.

Biological Activity

Benzyl 3-(benzoyloxy)-4,4-dimethoxypiperidine-1-carboxylate (CAS Number: 1431285-71-0) is a synthetic organic compound characterized by its unique piperidine structure with multiple substituents. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

- Molecular Formula : C20H19NO5

- Molecular Weight : 353.37 g/mol

- Functional Groups : Piperidine ring, benzoyloxy group, dimethoxy groups

The presence of these functional groups contributes to the compound's solubility and potential interactions with biological targets.

This compound is believed to interact with various biological macromolecules through:

- Hydrogen Bonding : The benzoyloxy group can form hydrogen bonds with target proteins.

- π-π Interactions : Aromatic rings may engage in π-π stacking interactions with nucleobases or aromatic amino acids within proteins.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes, although detailed mechanisms remain under investigation.

In Vitro Studies

Research has focused on the compound's inhibitory effects on various enzymes:

- Acid Ceramidase Inhibition : A study highlighted its potential as a covalent inhibitor of acid ceramidase, showing an IC50 value of 3.2 nM in cell lysate assays .

- Receptor Binding : Investigations into its binding affinity to different receptors have shown promising results, particularly in relation to D4 dopamine receptor antagonism .

In Vivo Studies

Limited in vivo studies have been conducted; however, initial findings indicate potential therapeutic applications in neuropharmacology and cancer treatment. Further research is needed to validate these findings and explore pharmacokinetics and toxicity.

Case Studies

- High-Throughput Screening Campaign : A campaign aimed at discovering new inhibitors for acid ceramidase identified this compound as a potent candidate. Despite its potency, concerns regarding stability and promiscuity were raised .

- SAR Studies : Structure-activity relationship (SAR) studies have indicated that modifications to the piperidine ring can significantly alter biological activity, suggesting that fine-tuning the substituents may enhance efficacy and reduce side effects .

Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Benzyl Benzoate | Lacks piperidine ring | Minimal biological activity |

| Benzoyl Peroxide | Contains benzoyl group | Known for antimicrobial properties |

| Benzyl Alcohol | Simple benzyl structure | Limited pharmacological use |

This compound stands out due to its complex structure and potential for diverse biological interactions.

Properties

IUPAC Name |

benzyl 3-benzoyloxy-4,4-dimethoxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-26-22(27-2)13-14-23(21(25)28-16-17-9-5-3-6-10-17)15-19(22)29-20(24)18-11-7-4-8-12-18/h3-12,19H,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQSTMDWQQOJIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCN(CC1OC(=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.